Deoxymulundocandin: A Technical Guide to its Discovery, Origin, and Biosynthesis
Deoxymulundocandin: A Technical Guide to its Discovery, Origin, and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deoxymulundocandin is an echinocandin-type antifungal antibiotic isolated from a novel variety of the fungus Aspergillus sydowii. This document provides a comprehensive overview of the discovery, origin, and physicochemical properties of deoxymulundocandin. It details the experimental protocols employed for its isolation, purification, and structural elucidation. Furthermore, a putative biosynthetic pathway is proposed based on established knowledge of echinocandin biosynthesis. All quantitative data are presented in tabular format for clarity, and key processes are visualized through diagrams generated using the DOT language.
Discovery and Origin
Deoxymulundocandin was first isolated and characterized by a team of scientists at the Research Centre of Hoechst India Limited in Mulund, Bombay, and at Pharma Forschung of Hoechst AG in Frankfurt, Germany.[1] The discovery was a result of a screening program for novel antibiotics from fungal sources.[1] The findings were submitted for publication on September 19, 1991, and subsequently published in The Journal of Antibiotics in May 1992.[1]
The producing organism is a novel variety of the fungus Aspergillus sydowii (Bainier and Sartory) Thom and Church, which was designated Aspergillus sydowii var. nov. mulundensis Roy (Culture No. Y-30462).[1] The varietal name 'mulundensis' is derived from Mulund, a suburb of Mumbai (formerly Bombay), India, where the Hoechst India research facility was located. This fungus has been noted to be commonly associated with rice in various stages, from the field to storage.[1]
Physicochemical Properties
Deoxymulundocandin is a white amorphous powder.[1] Its chemical formula is C48H77N7O15, with a molecular weight of 991.[1] A summary of its key physicochemical properties is provided in Table 1.
| Property | Value |
| Molecular Formula | C48H77N7O15 |
| Molecular Weight | 991 g/mol |
| Appearance | White amorphous powder |
| Melting Point | 167-168°C |
| Optical Rotation | [α]D25 -28.23° (c 0.25, methanol) |
| Solubility | |
| Soluble | Methanol, Dimethyl sulfoxide, N,N-Dimethylformamide |
| Insoluble | Acetone, Acetonitrile, Chloroform, Ethyl acetate, Petroleum ether, Water |
Table 1: Physicochemical Properties of Deoxymulundocandin.[1]
Antifungal Activity
Deoxymulundocandin exhibits antifungal properties against a range of pathogenic fungi. The minimum inhibitory concentrations (MICs) required to inhibit different fungal strains are detailed in Table 2.
| Test Organism | MIC (µg/ml) |
| Aspergillus niger | >200 |
| Fusarium culmorum | 100 |
| Cladosporium species | >200 |
| Trichophyton mentagrophytes | 0.75 |
| Candida albicans | <0.18 |
| Pseudomonas aeruginosa | >200 |
Table 2: Minimum Inhibitory Concentrations (MIC) of Deoxymulundocandin.[1]
Experimental Protocols
Fermentation and Isolation
The production of deoxymulundocandin was achieved through large-scale fermentation of Aspergillus sydowii var. nov. mulundensis (Culture No. Y-30462).[1]
Protocol:
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Fermentation: The microorganism was cultivated in 150-liter and 390-liter stainless steel fermenters containing 95 liters and 270 liters of production media, respectively. The fermentation was carried out for 66 hours.[1]
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Harvesting: Post-fermentation, the culture broth was centrifuged to separate the culture filtrate from the mycelial mass. Deoxymulundocandin, along with the related compound mulundocandin, was found in both the filtrate and the mycelia.[1]
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Extraction: The combined filtrate and mycelia were processed for the extraction of the active compounds.
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Purification: The crude extract was subjected to further purification. Bioactive fractions were eluted under pressure using a mobile phase of ethyl acetate-propanol (5:2) followed by ethyl acetate-propanol (5:3).[1] Fractions were analyzed by Thin Layer Chromatography (TLC).[1]
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Final Product: Fractions containing pure deoxymulundocandin were combined, and the solvent was removed under reduced pressure to yield 85 mg of the pure compound.[1]
Figure 1: Experimental workflow for the isolation and purification of deoxymulundocandin.
Structure Elucidation
The chemical structure of deoxymulundocandin was established through a series of analytical techniques, primarily by comparing it to the known structure of mulundocandin.[1]
Protocol:
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Acid Hydrolysis: A sample of deoxymulundocandin was subjected to acid hydrolysis by heating at 110°C for one hour in hydrochloric acid to break it down into its constituent amino acids and fatty acid side chain. The solvent was subsequently removed under nitrogen.[1]
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Derivatization: The acid hydrolysate was converted to its methyl ester and then trifluoroacetylated. A similar derivatized sample was prepared from mulundocandin for comparison.[1]
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GC-MS Analysis: The derivatized samples were analyzed and compared using Gas Chromatography-Mass Spectrometry (GC-MS).[1] The GC column temperature was programmed with a gradient of 80°C to 290°C at a heating rate of 10°C per minute.[1] The mass spectra of the separated components were analyzed to identify the constituent molecules.[1]
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NMR Spectroscopy: High-field Nuclear Magnetic Resonance (NMR) experiments, including COSY, NOESY, and DEPT, were conducted to determine the final structure and stereochemistry of the molecule.[1]
Putative Biosynthetic Pathway
While the specific biosynthetic pathway for deoxymulundocandin in Aspergillus sydowii has not been fully elucidated, it is presumed to follow the general pathway for echinocandin biosynthesis, which are classified as non-ribosomal lipopeptides. This process involves a large multi-modular enzyme complex known as a non-ribosomal peptide synthetase (NRPS).
The proposed pathway begins with the activation of a fatty acid, which serves as the lipid side chain, and the sequential addition of specific amino acid building blocks. The key difference between deoxymulundocandin and its congener mulundocandin lies in the hydroxylation of the homotyrosine residue.[1]
Figure 2: A putative biosynthetic pathway for deoxymulundocandin, inferred from general echinocandin biosynthesis.
Conclusion
Deoxymulundocandin represents a significant discovery in the field of antifungal agents. Its isolation from a novel variety of Aspergillus sydowii highlights the importance of continued screening of natural sources for new therapeutic compounds. The methodologies employed in its discovery and characterization provide a solid framework for the investigation of other natural products. While its specific biosynthetic pathway requires further investigation, the foundational knowledge of echinocandin synthesis offers a strong starting point for future genetic and metabolic engineering efforts aimed at improving yields or generating novel analogues. This technical guide serves as a foundational resource for researchers interested in the study and development of deoxymulundocandin and related antifungal compounds.
